4-bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide
Description
4-bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide is an organic compound that features a bromine atom, a methoxypropan-2-yl group, and a benzenesulfonamide moiety
Properties
IUPAC Name |
4-bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3S/c1-8(7-15-2)12-16(13,14)10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXZUAIXKUSOGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NS(=O)(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide typically involves the following steps:
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with a suitable sulfonamide reagent under acidic or basic conditions.
Methoxypropan-2-yl Group Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide moiety.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- The compound serves as a valuable building block in organic synthesis, particularly in the formation of complex aromatic compounds. Its unique structural features, including the bromine and sulfonamide groups, enhance its reactivity and utility in creating diverse chemical entities .
Synthetic Routes
- Common synthetic methods involve the bromination of suitable precursors followed by sulfonamide formation. For instance, 2-bromobenzenesulfonyl chloride can react with 1-methoxypropan-2-amine under controlled conditions to yield the desired sulfonamide .
Biological Research
Enzyme Inhibition Studies
- 4-Bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide has been investigated for its role in enzyme inhibition. It interacts with specific molecular targets, leading to the modulation of biological pathways. The sulfonamide group is particularly noted for its ability to bind to carbonic anhydrases, which are critical in various physiological processes .
Cancer Treatment Research
- Recent studies have highlighted the potential of similar sulfonamide compounds as inhibitors of BRD4, a protein involved in cancer cell proliferation. Compounds structurally related to 4-bromo derivatives have shown promising anti-proliferative activities against cancer cell lines, suggesting a pathway for therapeutic development .
Industrial Applications
Specialty Chemicals Production
- In industrial contexts, 4-bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(1-methoxypropan-2-yl)-2-nitroaniline
- 4-bromo-1-N-(1-methoxypropan-2-yl)benzene-1,2-diamine
- 4-bromo-2-methylpyridine
Uniqueness
4-bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxypropan-2-yl group and sulfonamide moiety differentiate it from other brominated benzene derivatives, providing unique opportunities for chemical modifications and applications.
Biological Activity
4-Bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetic properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide can be represented as follows:
- Molecular Formula : CHBrNOS
- Molecular Weight : 305.20 g/mol
- CAS Number : [B3955106]
This compound features a bromine atom, a methoxy group, and a benzenesulfonamide moiety, contributing to its unique properties and biological activities.
Interaction with Human Serum Albumin (HSA)
Research indicates that 4-bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide interacts with human serum albumin (HSA), which is crucial for its pharmacokinetics. The binding mechanism involves:
- Static Fluorescence Quenching : The compound binds to HSA through hydrophobic interactions and hydrogen bonding, leading to conformational changes in the protein structure.
- Binding Affinity : The binding constant for the HSA-complex is reported to be moderate to strong, indicating effective interaction at physiological concentrations .
Antimicrobial and Anticancer Properties
Studies have highlighted the potential antimicrobial and anticancer properties of sulfonamides, including this specific compound. Notably:
- Inhibition of Carbonic Anhydrases : Sulfonamides have been shown to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes. The potency of 4-bromo derivatives has been explored, showing varying inhibition constants (K) across different CA isoforms .
| Compound | K (nM) | Activity Type |
|---|---|---|
| 4-Bromo-Sulfonamide | 138.4 | Moderate Inhibitor |
| 4-F Substituted Derivative | 24.6 | Potent Inhibitor |
Toxicity and Safety Profile
The safety profile of 4-bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide has been assessed through various studies:
- Mutagenicity : Predicted drug-like properties suggest no mutagenicity; however, hepatotoxicity potential was noted.
- Cytochrome P450 Interactions : Potential interactions with cytochrome P450 enzymes may influence drug metabolism and efficacy .
Pharmacokinetic Studies
A recent study focused on the pharmacokinetics of similar sulfonamides, revealing insights into absorption, distribution, metabolism, and excretion (ADME) profiles. Key findings include:
- Absorption : Rapid absorption in animal models with peak plasma concentrations reached within hours.
- Distribution : High affinity for plasma proteins suggests prolonged circulation time.
Clinical Applications
Research continues into the therapeutic applications of this compound in treating conditions such as:
- Infections : Due to its antimicrobial properties.
- Cancer : As a potential adjunct therapy in cancer treatment regimens.
Q & A
Q. What are the optimized synthetic routes for 4-bromo-N-(1-methoxypropan-2-yl)benzenesulfonamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves sulfonylation of 4-bromobenzenesulfonyl chloride with 1-methoxypropan-2-amine. Key steps include:
Q. Table 1: Comparative Reaction Conditions
| Study | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| PubChem | DCM | 25 | 78 | 92 |
| Kumar et al. | DMF | 0 | 85 | 96 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
Q. How do solubility and stability profiles impact experimental design in biological assays?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL). Pre-solubilization in DMSO followed by dilution in PBS is recommended for in vitro assays .
- Stability : Stable at –20°C for 6 months but degrades at >40°C (TGA data shows decomposition onset at 150°C). Avoid prolonged light exposure to prevent bromine dissociation .
Advanced Research Questions
Q. How can computational docking (e.g., AutoDock Vina) predict binding interactions of this sulfonamide with biological targets?
Methodological Answer:
- Target Preparation : Retrieve protein structures (e.g., carbonic anhydrase II) from PDB (e.g., 3KS3). Remove water molecules and add polar hydrogens .
- Ligand Preparation : Generate 3D conformers using Open Babel; assign Gasteiger charges .
- Docking Parameters : Grid box centered on active site (20 ų), exhaustiveness = 100. Results show a binding affinity of –8.2 kcal/mol, with key interactions:
Q. Table 2: Docking Software Comparison
| Software | Speed (ligands/hr) | Accuracy (RMSD ≤2 Å) |
|---|---|---|
| AutoDock Vina | 1,000 | 85% |
| MOE | 400 | 90% |
Q. What crystallographic strategies resolve structural ambiguities in sulfonamide derivatives?
Methodological Answer:
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) with a Bruker D8 Venture diffractometer. Achieve resolution <0.8 Å .
- Refinement (SHELXL) :
- Validation : Check R-factor (<0.05) and electron density maps (no peaks >1 eÅ⁻³) .
- Space group: P 1
- Dihedral angle between aromatic rings: 32.6°
- Unit cell parameters: a = 5.67 Å, b = 7.89 Å, c = 12.34 Å
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
